Lipophilicity Differentiation: logP of 1-(2,4-Dimethylphenyl)-1H-imidazole-2-thiol Versus 1-Phenyl and 1-(2-Methoxyphenyl) Analogs
The 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol scaffold exhibits a computed logP of 3.71 (XLogP3 = 2.2) [1][2], representing a substantial increase in lipophilicity relative to the 1-phenyl analog (XLogP3 = 1.5) [3] and the 1-(2-methoxyphenyl) analog (XLogP3 = 1.5) [4]. The addition of two methyl groups at the 2- and 4-positions of the phenyl ring increases the calculated logD (pH 7.4) to 3.14 [2], which influences passive membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | logP = 3.71; XLogP3 = 2.2 |
| Comparator Or Baseline | 1-phenyl-1H-imidazole-2-thiol: XLogP3 = 1.5; 1-(2-methoxyphenyl)-1H-imidazole-2-thiol: XLogP3 = 1.5 |
| Quantified Difference | ΔlogP ≈ +2.2 log units vs. 1-phenyl analog; ΔXLogP3 = +0.7 units |
| Conditions | Computed physicochemical properties; standardized XLogP3 algorithm |
Why This Matters
Higher logP predicts enhanced membrane partitioning and distinct pharmacokinetic behavior in cell-based assays, making the 2,4-dimethylphenyl derivative preferable for applications requiring increased cellular uptake or targeting of hydrophobic binding pockets.
- [1] Chembase.cn. 1-(2,4-Dimethyl-phenyl)-1H-imidazole-2-thiol. Hydrophobicity (logP): 3.71. View Source
- [2] Chembase.cn. 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol. LogD (pH 7.4): 3.143264; LogP: 3.1911. View Source
- [3] PubChem. 1-phenyl-1H-imidazole-2-thiol. CID 2760384. XLogP3-AA: 1.5. View Source
- [4] Kuujia.com. 1-(2-methoxyphenyl)-1H-imidazole-2-thiol. CAS 51581-48-7. XLogP3: 1.5. View Source
